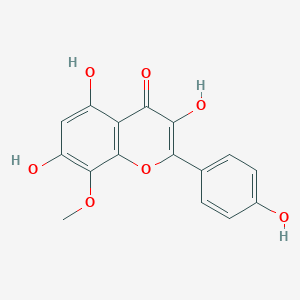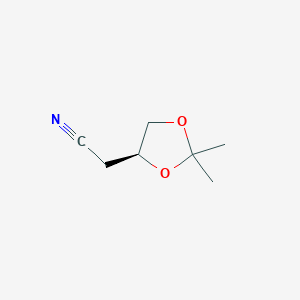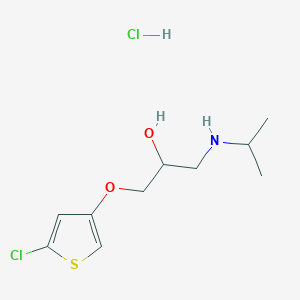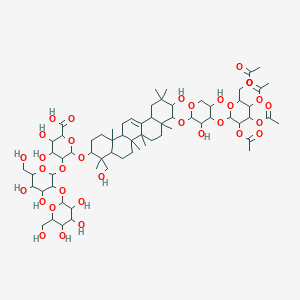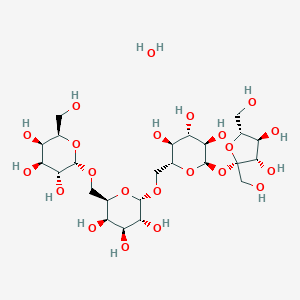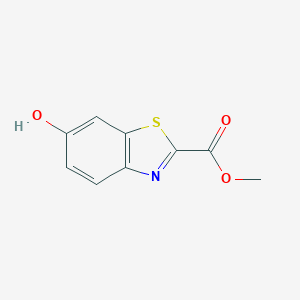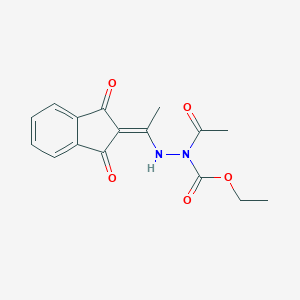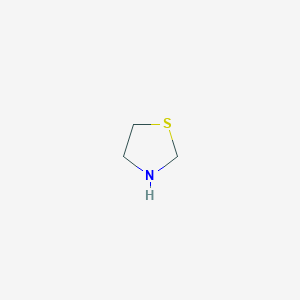
Worenin
Übersicht
Beschreibung
Worenin ist vor allem für seine Rolle in der Pilzbiologie bekannt, insbesondere für die Bildung und Funktion von Woronin-Körperchen, die von Peroxisomen abgeleitete dichte Kernvesikel sind, die in filamentösen Pilzen vorkommen .
Herstellungsmethoden
Die Herstellung von this compound umfasst mehrere synthetische Wege und Reaktionsbedingungen. Während spezifische Details zur Synthese von this compound selbst begrenzt sind, beinhaltet der allgemeine Ansatz die Verwendung von organischen Synthesetechniken. Industrielle Produktionsverfahren für ähnliche Verbindungen umfassen oft mehrstufige Syntheseprozesse, die die Bildung von Zwischenprodukten, die Reinigung und die Isolierung des Endprodukts umfassen .
Wissenschaftliche Forschungsanwendungen
Worenin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin. In der Chemie wird es als Modellverbindung verwendet, um Reaktionsmechanismen und das Verhalten von Peroxisomen-abgeleiteten Vesikeln zu untersuchen. In der Biologie ist this compound entscheidend für das Verständnis der Funktion von Woronin-Körperchen in filamentösen Pilzen, die eine Rolle bei der zellulären Schadensreaktion und dem Überleben von Nährstoffstress spielen . In der Medizin können Forschungen zu this compound und seinen Derivaten zur Entwicklung neuer therapeutischer Mittel führen, die auf Pilzinfektionen und andere Krankheiten abzielen .
Wirkmechanismus
Der Wirkungsmechanismus von Worenin beinhaltet seine Rolle bei der Bildung und Funktion von Woronin-Körperchen. Diese Vesikel verschließen Septalporen als Reaktion auf Zellschäden, verhindern den Verlust von Zytoplasma und gewährleisten das Überleben des Pilzmyzels. Die beteiligten molekularen Zielstrukturen und Pfade umfassen das Hexagonale Peroxisom (Hex1)-Protein, das für die Selbstassemblierung des dichten Kerns von Woronin-Körperchen verantwortlich ist .
Biochemische Analyse
Biochemical Properties
Worenine plays a significant role in biochemical reactions, particularly in the context of cancer cell metabolism. It interacts with various enzymes and proteins involved in glycolysis, such as phosphofructokinase (PFK-L), hexokinase 2 (HK2), and pyruvate kinase M2 (PKM2). These interactions lead to alterations in glucose uptake, consumption, and lactate production, ultimately affecting the glycolytic pathway . Worenine’s ability to inhibit hypoxia-inducible factor 1-alpha (HIF-1α) further underscores its impact on cellular metabolism and cancer cell proliferation .
Cellular Effects
Worenine exerts profound effects on various cell types and cellular processes. In colorectal cancer cells, it has been shown to inhibit cell proliferation, colony formation, and cell cycle progression. Worenine’s influence extends to cell signaling pathways, where it negatively regulates HIF-1α, leading to reduced glycolysis and altered glucose metabolism . Additionally, Worenine impacts gene expression by modulating the activity of glycolytic enzymes and other related proteins .
Molecular Mechanism
At the molecular level, Worenine exerts its effects through several mechanisms. It binds to and inhibits HIF-1α, a key regulator of cellular response to hypoxia. This inhibition leads to decreased expression of glycolytic enzymes and reduced glycolysis . Worenine also affects enzyme activity by interacting with PFK-L, HK2, and PKM2, further disrupting the glycolytic pathway . These molecular interactions contribute to Worenine’s anti-cancer properties and its ability to reverse the Warburg effect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Worenine have been observed to change over time. Studies have shown that Worenine remains stable under various conditions, maintaining its inhibitory effects on cancer cell proliferation and glycolysis . Long-term exposure to Worenine has demonstrated sustained anti-cancer activity, with minimal degradation observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Worenine vary with different dosages in animal models. At lower doses, Worenine effectively inhibits cancer cell growth and proliferation without causing significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity and negative impacts on normal cellular functions . These findings highlight the importance of determining optimal dosage levels for therapeutic applications.
Metabolic Pathways
Worenine is involved in several metabolic pathways, primarily affecting glycolysis. It interacts with enzymes such as PFK-L, HK2, and PKM2, leading to alterations in glucose metabolism and lactate production . Worenine’s inhibition of HIF-1α further impacts metabolic flux and metabolite levels, contributing to its anti-cancer effects .
Transport and Distribution
Within cells and tissues, Worenine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions play a crucial role in Worenine’s ability to exert its effects on cellular metabolism and cancer cell proliferation .
Subcellular Localization
Worenine’s subcellular localization is essential for its activity and function. It is directed to specific compartments and organelles through targeting signals and post-translational modifications . This localization allows Worenine to effectively interact with its target enzymes and proteins, thereby modulating cellular processes and exerting its anti-cancer effects .
Vorbereitungsmethoden
The preparation of Worenin involves several synthetic routes and reaction conditions. While specific details on the synthesis of this compound itself are limited, the general approach involves the use of organic synthesis techniques. Industrial production methods for similar compounds often involve multi-step synthesis processes that include the formation of intermediate compounds, purification, and final product isolation .
Analyse Chemischer Reaktionen
Worenin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten führen, während Substitutionsreaktionen zur Bildung neuer funktioneller Gruppen am this compound-Molekül führen können .
Vergleich Mit ähnlichen Verbindungen
Worenin kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B. anderen von Peroxisomen abgeleiteten Vesikeln, die in verschiedenen Pilzarten vorkommen. Was this compound auszeichnet, ist seine spezifische Rolle bei der Bildung von Woronin-Körperchen und seine einzigartige molekulare Struktur. Zu ähnlichen Verbindungen gehören Hex1-Protein-Derivate und andere Peroxisomen-assoziierte Vesikel .
Eigenschaften
IUPAC Name |
24-methyl-5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(24),2,4(8),9,13,15,17(21),22-octaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16NO4/c1-11-14-6-18-17(23-10-24-18)5-13(14)8-21-3-2-12-4-16-19(25-9-22-16)7-15(12)20(11)21/h4-8H,2-3,9-10H2,1H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXREBMNASQAOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC4=C(C=C3CC[N+]2=CC5=CC6=C(C=C15)OCO6)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38763-29-0 | |
| Record name | Worenine ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038763290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WORENINE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/STF4A6F4EH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


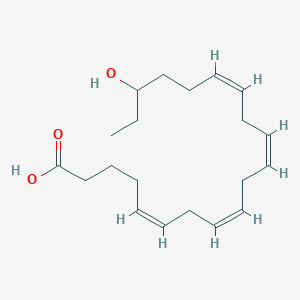
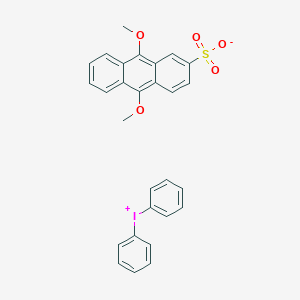
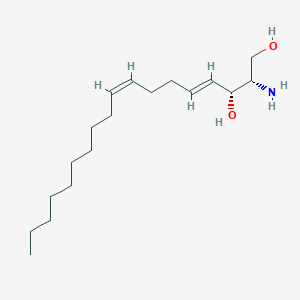
![6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B150562.png)

